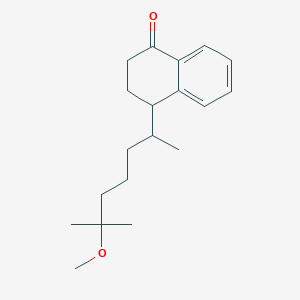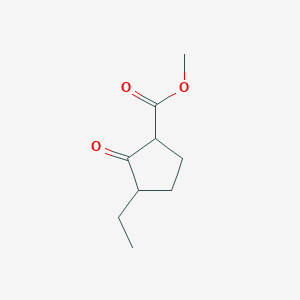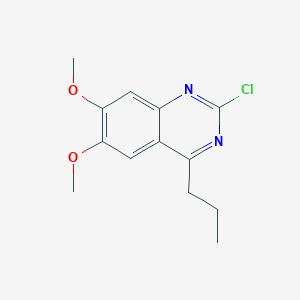![molecular formula C11H12N4O B14602636 2H-Furo[2,3-b]indole, 3a-azido-3,3a,8,8a-tetrahydro-8a-methyl- CAS No. 61186-46-7](/img/structure/B14602636.png)
2H-Furo[2,3-b]indole, 3a-azido-3,3a,8,8a-tetrahydro-8a-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Furo[2,3-b]indole, 3a-azido-3,3a,8,8a-tetrahydro-8a-methyl- is a complex organic compound that belongs to the class of furoindoles. This compound is characterized by its unique structure, which includes an azido group and a tetrahydrofuro ring fused to an indole core. The presence of the azido group makes it a valuable intermediate in organic synthesis, particularly in the formation of nitrogen-containing heterocycles.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Furo[2,3-b]indole, 3a-azido-3,3a,8,8a-tetrahydro-8a-methyl- typically involves the reaction of 2-methyltryptophol with iodine azide. This reaction proceeds through a cascade azidation-cyclization mechanism, resulting in the formation of the desired furoindole derivative . The reaction conditions generally include the use of acetic acid as a solvent at room temperature, which facilitates the isomerization of the intermediate product to the final compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity. Additionally, the use of continuous flow reactors could be explored to enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2H-Furo[2,3-b]indole, 3a-azido-3,3a,8,8a-tetrahydro-8a-methyl- undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in nucleophilic substitution reactions to form a variety of substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions
Major Products
The major products formed from these reactions include nitro derivatives, amines, and various substituted furoindoles, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2H-Furo[2,3-b]indole, 3a-azido-3,3a,8,8a-tetrahydro-8a-methyl- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex nitrogen-containing heterocycles.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2H-Furo[2,3-b]indole, 3a-azido-3,3a,8,8a-tetrahydro-8a-methyl- involves its interaction with various molecular targets and pathways. The azido group can undergo bioorthogonal reactions, making it useful in bioconjugation and labeling studies. Additionally, the compound’s unique structure allows it to interact with specific enzymes and receptors, potentially modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3a-azido-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole: Another azido-indole derivative with similar reactivity and applications.
2-azidomethyltryptophol: A related compound that can be synthesized under similar conditions and has comparable chemical properties
Uniqueness
2H-Furo[2,3-b]indole, 3a-azido-3,3a,8,8a-tetrahydro-8a-methyl- is unique due to its furoindole structure, which imparts distinct chemical and biological properties. The presence of the azido group further enhances its versatility in synthetic and biological applications, making it a valuable compound in various fields of research .
Propiedades
Número CAS |
61186-46-7 |
|---|---|
Fórmula molecular |
C11H12N4O |
Peso molecular |
216.24 g/mol |
Nombre IUPAC |
8b-azido-3a-methyl-2,4-dihydro-1H-furo[2,3-b]indole |
InChI |
InChI=1S/C11H12N4O/c1-10-11(14-15-12,6-7-16-10)8-4-2-3-5-9(8)13-10/h2-5,13H,6-7H2,1H3 |
Clave InChI |
UWSRRBPQJROWQP-UHFFFAOYSA-N |
SMILES canónico |
CC12C(CCO1)(C3=CC=CC=C3N2)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9-Diazobicyclo[4.2.2]deca-2,4,7-triene](/img/structure/B14602570.png)
![2-[(E)-(Cyclohexylimino)methyl]benzaldehyde](/img/structure/B14602571.png)
![Ethyl 4-[(phenylcarbamoyl)oxy]benzene-1-carbodithioate](/img/structure/B14602581.png)






![L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-seryl]-](/img/structure/B14602629.png)
![1-[1,1-Bis(hexyloxy)propoxy]hexane](/img/structure/B14602646.png)
![2-[(7-Bromohept-5-EN-1-YL)oxy]oxane](/img/structure/B14602659.png)
